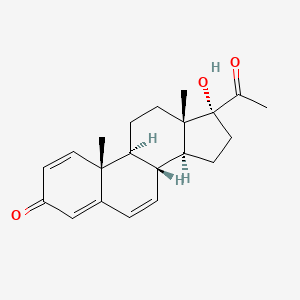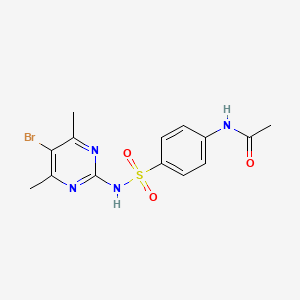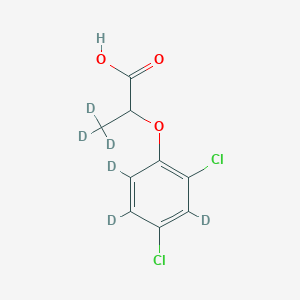
Dichlorprop D6 (ring D3, 3,3,3-D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorprop D6 (ring D3, 3,3,3-D3) is a stable isotope-labelled compound used primarily as a reference standard in environmental analysis and testing. It is a derivative of dichlorprop, a common herbicide, and is labelled with deuterium atoms, which makes it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorprop D6 (ring D3, 3,3,3-D3) involves the incorporation of deuterium atoms into the molecular structure of dichlorprop. The process typically starts with the deuteration of the aromatic ring and the side chain. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Dichlorprop D6 (ring D3, 3,3,3-D3) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet the standards required for reference materials .
Chemical Reactions Analysis
Types of Reactions
Dichlorprop D6 (ring D3, 3,3,3-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which are useful in various analytical and research applications .
Scientific Research Applications
Dichlorprop D6 (ring D3, 3,3,3-D3) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of dichlorprop residues in environmental samples.
Biology: Employed in metabolic studies to trace the degradation pathways of dichlorprop in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dichlorprop in the human body.
Mechanism of Action
The mechanism of action of Dichlorprop D6 (ring D3, 3,3,3-D3) is similar to that of dichlorprop. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the target plants. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development .
Comparison with Similar Compounds
Similar Compounds
Dichlorprop: The non-deuterated form of Dichlorprop D6 (ring D3, 3,3,3-D3), commonly used as a herbicide.
Mecoprop: Another synthetic auxin herbicide with a similar structure and mode of action.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
Uniqueness
The uniqueness of Dichlorprop D6 (ring D3, 3,3,3-D3) lies in its deuterium labelling, which makes it an invaluable tool in analytical chemistry and research. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .
Properties
CAS No. |
2714486-34-5 |
|---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
241.10 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/i1D3,2D,3D,4D |
InChI Key |
MZHCENGPTKEIGP-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C(=O)O)C([2H])([2H])[2H])Cl)[2H])Cl)[2H] |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


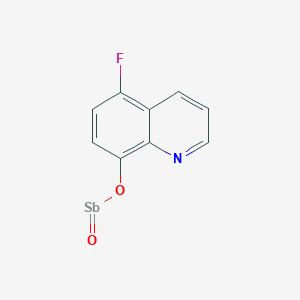
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
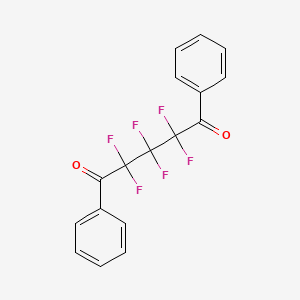
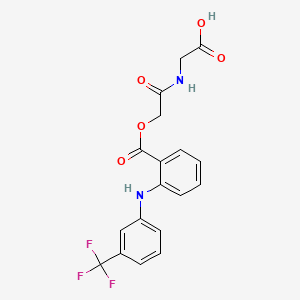


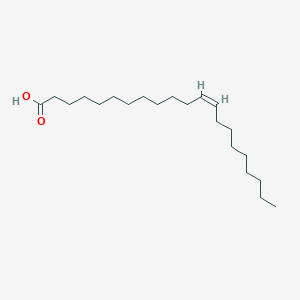
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
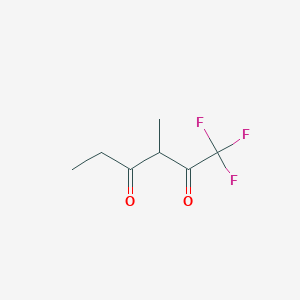
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
